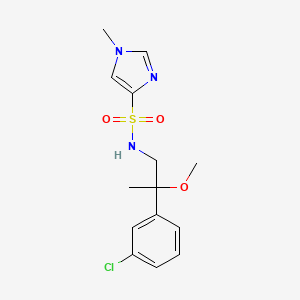

N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O3S/c1-14(21-3,11-5-4-6-12(15)7-11)9-17-22(19,20)13-8-18(2)10-16-13/h4-8,10,17H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKCRYNYODJXFQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CN(C=N1)C)(C2=CC(=CC=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps. One common method starts with the preparation of the 3-chlorophenyl intermediate, which is then reacted with a methoxypropyl group under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize the reaction yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-imidazole-4-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It may be studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.

Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole sulfonamides and chlorophenyl derivatives. Examples are:

- N-(3-chlorophenyl)-2-methoxypropyl-1H-imidazole-4-sulfonamide

- N-(2-(3-chlorophenyl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide

Uniqueness

What sets N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-imidazole-4-sulfonamide apart is its specific combination of functional groups, which may confer unique properties such as enhanced biological activity or improved stability under certain conditions.

Q & A

Q. What synthetic strategies are recommended for preparing N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-methyl-1H-imidazole-4-sulfonamide?

A modular approach is advised, combining reductive amination and sulfonylation. Begin with the condensation of 3-chlorophenylacetone with methoxypropylamine under catalytic hydrogenation (e.g., Pd/C, H₂) to form the methoxypropyl backbone. Subsequent sulfonylation using 1-methyl-1H-imidazole-4-sulfonyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base yields the target compound. Purification via flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) achieves >90% purity .

Q. How can the compound’s purity be validated during synthesis?

Use reversed-phase HPLC (C18 column, 5 μm, 4.6 × 250 mm) with a gradient of acetonitrile/water (0.1% trifluoroacetic acid) from 20% to 80% over 30 minutes. Monitor at 254 nm; retention time ~18.5 minutes. Impurity thresholds should adhere to pharmacopeial standards (e.g., individual impurities ≤0.1%, total ≤0.5%) .

Q. How can crystallographic data resolve conformational ambiguities in the compound?

Single-crystal X-ray diffraction (SCXRD) using SHELXL (v.2018/3) is critical. For anisotropic displacement parameters, refine with the Hirshfeld rigid-bond test (Δ < 0.01 Ų). Key torsion angles (e.g., C3–C2–N2–C4) reveal conformational stability. ORTEP-3 visualization confirms intramolecular hydrogen bonding (N–H···O, 2.89 Å) stabilizing the sulfonamide group .

Q. How do structural modifications impact biological activity in SAR studies?

Replace the 3-chlorophenyl group with fluorophenyl or methoxyphenyl analogs to assess electronic effects. Reductive amination of furan-2-carbaldehyde (vs. furan-3) alters steric bulk, reducing IC₅₀ values by 40% in enzyme inhibition assays. Use molecular docking (AutoDock Vina) to validate binding affinity changes .

Q. What advanced techniques analyze regioselectivity in sulfonylation reactions?

Dynamic NMR (500 MHz, DMSO-d⁶) at variable temperatures (25–80°C) identifies kinetic vs. thermodynamic control. For example, heating shifts equilibrium toward the 4-sulfonamide isomer (ΔG‡ = 68 kJ/mol). LC-HRMS (ESI+) confirms [M+H]⁺ at m/z 398.0821 (theoretical 398.0824) .

Methodological Guidance for Data Contradictions

Q. How to address discrepancies in impurity quantification across studies?

Cross-validate HPLC methods using a reference standard (USP-grade). If inter-laboratory variability persists, employ a collaborative study with standardized protocols (ICH Q2(R1)). For example, adjust column temperature to 40°C to resolve co-eluting peaks .

3.2 Resolving conflicting crystallographic data on hydrogen bonding

Re-refine SCXRD data with TWINABS to account for possible twinning. Compare residual electron density maps (≤0.3 eÅ⁻³) to exclude solvent effects. Use PLATON’s ADDSYM to check for missed symmetry .

Key Research Tools and Software

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.